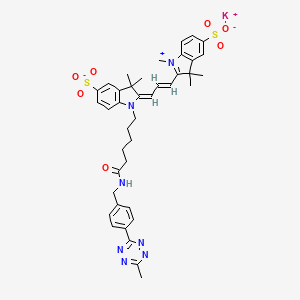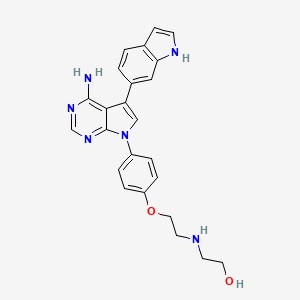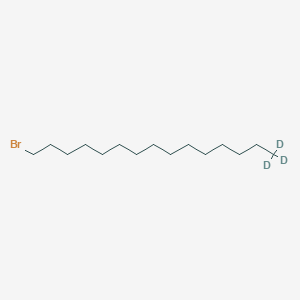
MC-Val-Cit-PAB-Amide-TLR7 agonist 4
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
MC-Val-Cit-PAB-Amide-TLR7 agonist 4 is a compound that acts as an immune agonist targeting both HER2-TLR7 and HER2-TLR8 pathways . It is used primarily in scientific research for its immune-stimulatory properties.
Méthodes De Préparation
The preparation of MC-Val-Cit-PAB-Amide-TLR7 agonist 4 involves several synthetic routes and reaction conditions. The compound is synthesized through a series of chemical reactions that involve the coupling of various intermediates. The industrial production methods typically involve the use of solid-phase peptide synthesis (SPPS) techniques, which allow for the precise assembly of the compound’s complex structure .
Analyse Des Réactions Chimiques
MC-Val-Cit-PAB-Amide-TLR7 agonist 4 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
MC-Val-Cit-PAB-Amide-TLR7 agonist 4 has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound for studying complex synthetic pathways and reaction mechanisms.
Biology: It is used to study immune responses and the activation of toll-like receptors.
Medicine: It is being investigated for its potential use in immunotherapy and cancer treatment.
Industry: It is used in the development of new pharmaceuticals and therapeutic agents
Mécanisme D'action
The mechanism of action of MC-Val-Cit-PAB-Amide-TLR7 agonist 4 involves its interaction with toll-like receptors 7 and 8 (TLR7 and TLR8). Upon binding to these receptors, the compound activates downstream signaling pathways that lead to the production of pro-inflammatory cytokines and the activation of immune cells. This immune-stimulatory effect is the basis for its potential therapeutic applications .
Comparaison Avec Des Composés Similaires
MC-Val-Cit-PAB-Amide-TLR7 agonist 4 is unique in its dual targeting of HER2-TLR7 and HER2-TLR8 pathways. Similar compounds include:
MC-Val-Cit-PAB-OH: Another immune agonist with a slightly different structure.
VcMMAE (MC-Val-Cit-PAB-MMAE): A drug-linker conjugate used in antibody-drug conjugates for cancer therapy
These compounds share similar immune-stimulatory properties but differ in their specific targets and applications.
Propriétés
Formule moléculaire |
C52H72N12O11 |
|---|---|
Poids moléculaire |
1041.2 g/mol |
Nom IUPAC |
[4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methyl N-[1-[2-[1-[4-amino-2-(ethoxymethyl)imidazo[4,5-c]quinolin-1-yl]-2-methylpropan-2-yl]oxyethylamino]-2-methyl-1-oxopropan-2-yl]carbamate |
InChI |
InChI=1S/C52H72N12O11/c1-8-73-30-38-60-43-44(35-15-11-12-16-36(35)58-45(43)53)64(38)31-51(4,5)75-28-26-55-48(70)52(6,7)62-50(72)74-29-33-19-21-34(22-20-33)57-46(68)37(17-14-25-56-49(54)71)59-47(69)42(32(2)3)61-39(65)18-10-9-13-27-63-40(66)23-24-41(63)67/h11-12,15-16,19-24,32,37,42H,8-10,13-14,17-18,25-31H2,1-7H3,(H2,53,58)(H,55,70)(H,57,68)(H,59,69)(H,61,65)(H,62,72)(H3,54,56,71)/t37-,42-/m0/s1 |
Clé InChI |
ABHUQCRIABWZHT-VPHSWYRMSA-N |
SMILES isomérique |
CCOCC1=NC2=C(N1CC(C)(C)OCCNC(=O)C(C)(C)NC(=O)OCC3=CC=C(C=C3)NC(=O)[C@H](CCCNC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)CCCCCN4C(=O)C=CC4=O)C5=CC=CC=C5N=C2N |
SMILES canonique |
CCOCC1=NC2=C(N1CC(C)(C)OCCNC(=O)C(C)(C)NC(=O)OCC3=CC=C(C=C3)NC(=O)C(CCCNC(=O)N)NC(=O)C(C(C)C)NC(=O)CCCCCN4C(=O)C=CC4=O)C5=CC=CC=C5N=C2N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![(E)-N-hydroxy-3-[5-[(2-naphthalen-1-ylacetyl)amino]pyridin-2-yl]prop-2-enamide](/img/structure/B12400232.png)

![1-[(2R,3S,5S)-4-azido-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-hydroxypyridin-2-one](/img/structure/B12400241.png)
methylsulfanyl]butanoic acid](/img/structure/B12400242.png)


![propan-2-yl (2S)-2-[[[(2R,4S,5R)-5-(2-amino-6-methoxypurin-9-yl)-4-fluoro-3-hydroxy-4-methyloxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate](/img/structure/B12400249.png)


![1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-ethylpyrimidine-2,4-dione](/img/structure/B12400275.png)
